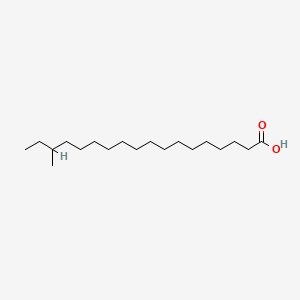

16-Methyloctadecanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 16-methyloctadecanoic acid typically involves the methylation of octadecanoic acid. This can be achieved through various organic synthesis techniques, including the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by methylation. The specific conditions and catalysts used can vary depending on the desired yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 16-Methyloctadecanoic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Substitution: The carboxyl group can participate in esterification reactions to form esters

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Esterification typically involves alcohols and acid catalysts like sulfuric acid

Major Products:

Oxidation: Ketones and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Esters

Applications De Recherche Scientifique

Chemical Research Applications

Reference Compound

16-Methyloctadecanoic acid serves as a crucial reference compound in studies of fatty acid metabolism and synthesis. Its distinct methyl substitution at the 16th carbon provides a model for understanding the behavior of branched-chain fatty acids in chemical reactions and biological systems.

Chemical Reactions

The compound is involved in several chemical reactions, including:

- Oxidation: Can be oxidized to yield ketones or alcohols.

- Reduction: Undergoes reduction to form saturated hydrocarbons.

- Esterification: Participates in esterification reactions with alcohols, producing esters.

Biological Research Applications

Model Compound for Fatty Acid Studies

In biological research, this compound is utilized as a model compound to investigate the role of branched-chain fatty acids in physiological processes. Its incorporation into lipid membranes can influence membrane fluidity and cellular signaling pathways .

Metabolic Pathways

Research indicates that this fatty acid may play a role in metabolic pathways affecting energy metabolism and lipid handling. Studies have shown that its structural properties can impact mitochondrial function, particularly in relation to mitochondrial fusion processes .

Medical Research Applications

Therapeutic Potential

There is ongoing research into the potential therapeutic effects of this compound. Its unique structure may influence metabolic pathways linked to various health conditions, including obesity and cardiovascular diseases. The compound's ability to modulate lipid metabolism could provide insights into dietary impacts on health .

Impact on Disease Mechanisms

Studies suggest that the balance between different fatty acids, such as 16-methyloctadecanoic and other saturated fatty acids, may influence disease risk factors like cancer and cardiovascular disease. This highlights the importance of understanding how specific fatty acids interact within biological systems .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for applications in various formulations, including lubricants and surfactants .

Manufacturing Processes

The production methods for this compound often involve catalytic hydrogenation of unsaturated fatty acids followed by methylation processes. These methods are crucial for achieving desired yields and purity levels necessary for industrial applications .

Case Studies

- Mitochondrial Fusion Study: A study demonstrated that ingestion of octadecanoic acid (C18:0), similar to this compound, significantly induced mitochondrial fusion in human subjects. This suggests that branched-chain fatty acids may have specific metabolic roles that differ from their straight-chain counterparts .

- Fatty Acid Profiling: Research profiling fatty acid compositions in various oils highlighted the presence of branched-chain fatty acids like this compound, emphasizing its relevance in nutritional studies and its potential health implications .

Mécanisme D'action

The mechanism of action of 16-methyloctadecanoic acid involves its role as a fatty acid in metabolic pathways. It can be incorporated into lipid membranes, affecting their fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .

Comparaison Avec Des Composés Similaires

Octadecanoic acid: The parent compound without the methyl substitution.

Isooctadecanoic acid: Another branched-chain fatty acid with a different methyl substitution pattern.

Hexadecanoic acid: A shorter-chain fatty acid with similar properties

Uniqueness: 16-Methyloctadecanoic acid is unique due to its specific methyl substitution at the 16th carbon, which imparts distinct physical and chemical properties compared to its analogs. This structural variation can influence its behavior in biological systems and its reactivity in chemical processes .

Activité Biologique

16-Methyloctadecanoic acid , also known as anteisononadecanoic acid, is a branched-chain saturated fatty acid with the molecular formula and a molecular weight of 298.5 g/mol. This compound has garnered attention for its unique structural properties and potential biological activities, particularly in the context of marine biology and microbial ecology.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . A study involving marine sponges demonstrated that extracts containing this fatty acid could inhibit the growth of various bacterial strains. Specifically, it was found that extracts from Mycale species, which contain this compound, showed significant antibacterial effects against multiple isolates from marine environments .

Antioxidant Activity

In addition to its antimicrobial properties, this fatty acid has been implicated in antioxidant activities . A study highlighted the ability of certain fatty acids, including this compound, to inhibit xanthine oxidase—a key enzyme involved in the production of reactive oxygen species (ROS) in cells. This inhibition suggests a potential role in reducing oxidative stress and related cellular damage .

Physiological Effects

The physiological effects of this compound have been explored in various biological models. For instance, it has been noted for its influence on lipid metabolism and cellular signaling pathways. The compound's branched structure may enhance its bioavailability and metabolic processing compared to straight-chain fatty acids .

Case Study 1: Marine Sponge Extracts

A comprehensive study examined the fatty acid profiles of marine sponge extracts, revealing that this compound was present in significant quantities. The extracts were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Results indicated that the presence of this compound contributed to a reduction in biofilm biomass, highlighting its potential application in antifouling strategies .

Case Study 2: Xanthine Oxidase Inhibition

Another research effort focused on evaluating the xanthine oxidase inhibitory activity of various fatty acids, including this compound. The findings showed that this compound exhibited a dose-dependent inhibition of xanthine oxidase, with an IC50 value comparable to known inhibitors like allopurinol. This suggests its potential utility in managing conditions associated with oxidative stress and inflammation .

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis of Fatty Acids

| Fatty Acid | Molecular Formula | Molecular Weight (g/mol) | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | C19H38O2 | 298.5 | Yes | Yes |

| Stearic Acid | C18H36O2 | 284.5 | Moderate | No |

| Oleic Acid | C18H34O2 | 282.5 | Yes | Moderate |

Propriétés

IUPAC Name |

16-methyloctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGKIWPTIJPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937725 | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17001-28-4 | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17001-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl stearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017001284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methyloctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL STEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y74U21VL6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.